molecular formula C10H6FNO2 B2857316 7-Fluoroisoquinoline-6-carboxylic acid CAS No. 2361826-90-4

7-Fluoroisoquinoline-6-carboxylic acid

Cat. No.: B2857316
CAS No.: 2361826-90-4
M. Wt: 191.161
InChI Key: KGOVAGGFSPZQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroisoquinoline-6-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 6th position of the isoquinoline ring.

Scientific Research Applications

7-Fluoroisoquinoline-6-carboxylic acid has diverse applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroisoquinoline-6-carboxylic acid typically involves the fluorination of isoquinoline derivatives. One common method is the direct fluorination of isoquinoline-6-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline derivatives. The process includes steps like nitration, reduction, and fluorination, followed by purification through recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-fluoroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent cell death. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

  • 7-Fluoroquinoline-6-carboxylic acid
  • 6-Fluoroisoquinoline-7-carboxylic acid
  • 7-Fluoro-4-quinolinecarboxylic acid

Comparison: 7-Fluoroisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesFor instance, its position-specific fluorination can enhance its interaction with biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

7-fluoroisoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-4-7-5-12-2-1-6(7)3-8(9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOVAGGFSPZQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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